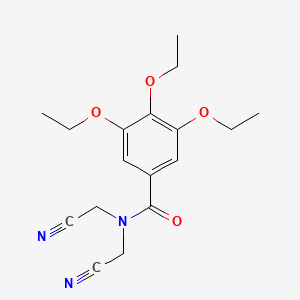

N,N-bis(cyanomethyl)-3,4,5-triethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-bis(cyanomethyl)-3,4,5-triethoxybenzamide is a compound that likely has interest in the field of organic chemistry due to its structural features, including cyanomethyl and triethoxybenzamide functional groups. These features suggest potential in various chemical reactions and properties, although direct studies on this compound are scarce.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, starting from readily available or specially synthesized precursors. Techniques such as condensation reactions, including Knoevenagel polycondensation, have been employed for synthesizing complex molecules with similar functional groups (Namazi et al., 2001).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are critical tools for analyzing the molecular structure of complex organic molecules. These techniques have been used to determine the configuration and conformation of various compounds, providing insights into their chemical behavior and reactivity (Ohashi et al., 1980).

Chemical Reactions and Properties

Compounds similar to N,N-bis(cyanomethyl)-3,4,5-triethoxybenzamide participate in a range of chemical reactions, including cyclization, polymerization, and reactions with electrophiles or nucleophiles. Such reactivities are influenced by the presence of functional groups and the overall molecular structure. For instance, the reactivity of polymethylbenzyl cyanides with fuming nitric acid demonstrates the potential for functional group transformation (Suzuki & Hanafusa, 1974).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Synthesis of bis(arylcarbonylamino-1H-benzimidazol-5-yl) ethers : This research discusses a procedure for synthesizing bis(arylcarbonylamino-1H-benzimidazol-5-yl) ethers, involving the reaction of benzoyl chloride with sodium cyanamide, and treatment of the resulting N-cyanobenzamide in an acid medium (Pilyugin et al., 2006).

- Carboxylation of Alkynes with CO2 : The study explores the use of bis(amidate) rare-earth metal amides, including N,N-bis(cyanomethyl)-3,4,5-triethoxybenzamide derivatives, as catalysts in the carboxylation of terminal alkynes with CO2 under ambient pressure (Cheng et al., 2015).

Photophysical and Material Science Applications

- Shear- and UV-Induced Fluorescence Switching : This research highlights the use of cyano-stilbene derivatives, related to N,N-bis(cyanomethyl)-3,4,5-triethoxybenzamide, in pi-dimer systems exhibiting reversible [2 + 2] cycloaddition with fluorescence modulation (Chung et al., 2009).

- Photoluminescent Polyurethanes : Studies involving cyano-substituted oligo(p-phenylene vinylene) molecules, which are structurally related to N,N-bis(cyanomethyl)-3,4,5-triethoxybenzamide, have been conducted to create elastomers with built-in deformation sensors changing PL color upon strain (Crenshaw & Weder, 2006).

Catalytic and Medicinal Applications

- Catalytic Addition of Amines to Carbodiimides : Bis(amidate) lanthanide amides derived from N,N-bis(cyanomethyl)-3,4,5-triethoxybenzamide have been used as catalysts in the addition of amines to carbodiimides, showing high efficiency and good functional group tolerance (Cheng et al., 2015).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N,N-bis(cyanomethyl)-3,4,5-triethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4/c1-4-22-14-11-13(17(21)20(9-7-18)10-8-19)12-15(23-5-2)16(14)24-6-3/h11-12H,4-6,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLTXWSXOXRWHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N(CC#N)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-bis(cyanomethyl)-3,4,5-triethoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[rel-(3R,4S)-4-cyclopropyl-1-(5-ethyl-2-methyl-4-pyrimidinyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551387.png)

![N-[1-[(cyclohexylamino)carbonyl]-2-(2-furyl)vinyl]benzamide](/img/structure/B5551388.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5551392.png)

![3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551403.png)

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(2-oxopiperidin-1-yl)propanamide](/img/structure/B5551410.png)

![4-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5551418.png)

![2-acetyl-8-[(3-methyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5551433.png)

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate](/img/structure/B5551438.png)

![N-(3-chloro-2-methylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5551441.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]-N-methylacetamide](/img/structure/B5551458.png)

![4-[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N-methyl-N-(pyridin-3-ylmethyl)pyrimidin-2-amine](/img/structure/B5551460.png)

![N-[3-(acetylamino)phenyl]-3-nitrobenzamide](/img/structure/B5551468.png)

![N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)pyrimidin-4-amine](/img/structure/B5551478.png)